N-[3-(dimethylamino)propyl]-3-[(2-naphthyloxy)methyl]benzamide
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Overview
Description
N-[3-(dimethylamino)propyl]-3-[(2-naphthyloxy)methyl]benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a naphthyloxy group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3-[(2-naphthyloxy)methyl]benzamide typically involves a multi-step process. The initial step often includes the preparation of the benzamide core, followed by the introduction of the naphthyloxy group through an etherification reaction. The final step involves the attachment of the dimethylamino group via an alkylation reaction. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-3-[(2-naphthyloxy)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or naphthyloxy derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3-[(2-naphthyloxy)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-3-[(2-naphthyloxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, altering their function. The naphthyloxy group can facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its biological activity. The benzamide core can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]methacrylamide
- N-[3-(dimethylamino)propyl]acrylamide
- N-[3-(dimethylamino)propyl]benzamide
Uniqueness
N-[3-(dimethylamino)propyl]-3-[(2-naphthyloxy)methyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyloxy group differentiates it from other similar compounds, providing enhanced hydrophobic interactions and potentially greater biological activity.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-(naphthalen-2-yloxymethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-25(2)14-6-13-24-23(26)21-10-5-7-18(15-21)17-27-22-12-11-19-8-3-4-9-20(19)16-22/h3-5,7-12,15-16H,6,13-14,17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKWGVKRFUJPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC(=C1)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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